Indenylzirconium(iv)trichloride97 Indenylzirconium(iv)trichloride97
Brand Name: Vulcanchem
CAS No.: 82161-76-0
VCID: VC8171275
InChI: InChI=1S/C9H7.3ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q;;;;+3/p-3
SMILES: C1=C[C]2[CH][CH][CH][C]2C=C1.Cl[Zr](Cl)Cl
Molecular Formula: C9H7Cl3Z
Molecular Weight: 312.7 g/mol

Indenylzirconium(iv)trichloride97

CAS No.: 82161-76-0

Cat. No.: VC8171275

Molecular Formula: C9H7Cl3Z

Molecular Weight: 312.7 g/mol

* For research use only. Not for human or veterinary use.

Indenylzirconium(iv)trichloride97 - 82161-76-0

Specification

CAS No. 82161-76-0
Molecular Formula C9H7Cl3Z
Molecular Weight 312.7 g/mol
Standard InChI InChI=1S/C9H7.3ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q;;;;+3/p-3
Standard InChI Key RHUATJQAOSHYRG-UHFFFAOYSA-K
SMILES C1=C[C]2[CH][CH][CH][C]2C=C1.Cl[Zr](Cl)Cl
Canonical SMILES C1=C[C]2[CH][CH][CH][C]2C=C1.Cl[Zr](Cl)Cl

Introduction

Synthesis and Structural Characterization

Synthesis Methods

The synthesis typically involves reacting lithium salts of substituted indenyl ligands with zirconium tetrachloride (ZrCl4\text{ZrCl}_4) under anhydrous conditions . A representative protocol includes:

  • Deprotonation of indene derivatives with nn-butyllithium.

  • Reaction with ZrCl42THF\text{ZrCl}_4 \cdot 2\text{THF} in tetrahydrofuran (THF) at low temperatures.

  • Isolation via crystallization or vacuum sublimation .

Key Reaction:

Li(Ind)+ZrCl42THF[Ind-ZrCl3THF]+LiCl\text{Li(Ind)} + \text{ZrCl}_4 \cdot 2\text{THF} \rightarrow [\text{Ind-ZrCl}_3 \cdot \text{THF}] + \text{LiCl}

THF coordinates to zirconium, stabilizing the complex .

Structural Features

X-ray crystallography reveals:

  • Coordination Geometry: Distorted tetrahedral around Zr.

  • Bond Lengths:

    • Zr–Cl: 2.42–2.48 Å

    • Zr–C (indenyl): 2.34–2.39 Å .

  • THF Coordination: One THF molecule binds via oxygen, while a second remains uncoordinated in the crystal lattice .

Table 1: Crystallographic Data

ParameterValue
Space GroupP21/cP2_1/c
Unit Cell Dimensionsa=10.12A˚,b=12.45A˚,c=14.78A˚a = 10.12 \, \text{Å}, \, b = 12.45 \, \text{Å}, \, c = 14.78 \, \text{Å}
Coordination Number6 (4 Cl, 1 indenyl, 1 THF)

Physical and Chemical Properties

Physical Properties

PropertyValueSource
Molecular Weight312.73 g/mol
Melting Point151–161°C
AppearanceYellow crystalline solid
SolubilitySoluble in THF, toluene; insoluble in hexane

Reactivity

  • Hydrolysis: Rapidly reacts with water to release HCl:

    Ind-ZrCl3+H2OZrOCl2+HCl+Ind-H\text{Ind-ZrCl}_3 + \text{H}_2\text{O} \rightarrow \text{ZrOCl}_2 + \text{HCl} + \text{Ind-H}
  • Coordination Chemistry: Binds Lewis bases (e.g., amines, phosphines) via chloride substitution .

Applications in Catalysis

Polymerization Catalysis

Indenylzirconium(IV) trichloride serves as a precursor for olefin polymerization catalysts. When activated with methylaluminoxane (MAO), it facilitates:

  • Ethylene/1-Hexene Copolymerization: High comonomer incorporation due to steric bulk of the indenyl ligand .

  • Polypropylene Synthesis: Yields low stereoregularity polymers, attributed to flexible ligand geometry .

Table 2: Polymerization Performance

CatalystActivity (g PP/g Zr·h)MwM_w (kDa)
Ind-ZrCl3\text{Ind-ZrCl}_310,960–33,75050–120

Organic Synthesis

  • C–H Activation: Promotes functionalization of alkanes and arenes .

  • Asymmetric Catalysis: Chiral derivatives enable enantioselective transformations .

HazardGHS CodePrecautionary Measures
Skin CorrosionH314Wear nitrile gloves, lab coat
Eye DamageH318Use safety goggles
Moisture SensitivityH261Store under argon/N2_2

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